Cas no 129281-88-5 (Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester)
Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester Chemical and Physical Properties
Names and Identifiers
-
- Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester
- 2-(tert-butyl carboxy)butanoic acid
- 129281-88-5
- EN300-6505944
- SCHEMBL1344808
- 2-[(tert-butoxy)carbonyl]butanoic acid
-
- Inchi: 1S/C9H16O4/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H,10,11)
- InChI Key: OWRZGPZTYSOEPX-UHFFFAOYSA-N
- SMILES: O(C(C(C(=O)O)CC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 188.10485899Da
- Monoisotopic Mass: 188.10485899Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.6Ų
Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6505944-0.05g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 0.05g |
$660.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-0.1g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 0.1g |
$691.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-0.25g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 0.25g |
$723.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-0.5g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 0.5g |
$754.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-1.0g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 1g |
$785.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-2.5g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 2.5g |
$1539.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-5.0g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 5g |
$2277.0 | 2023-05-29 | ||
| Enamine | EN300-6505944-10.0g |
2-(tert-butyl carboxy)butanoic acid |
129281-88-5 | 10g |
$3376.0 | 2023-05-29 |
Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester
Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester (CAS No. 129281-88-5): A Comprehensive Overview
Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester, identified by its CAS number 129281-88-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, also known as ethyl isobutyric acid monomethyl ester, belongs to the class of esters and exhibits unique chemical properties that make it valuable in various applications, particularly in synthetic chemistry and drug development.
The molecular structure of Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester consists of a propandioic acid backbone with an ethyl ester group and a tertiary butyl group. This configuration imparts distinct reactivity and stability characteristics, making it a versatile intermediate in organic synthesis. The presence of the tertiary butyl group enhances its resistance to hydrolysis, which is a critical factor in pharmaceutical applications where stability under varying conditions is paramount.
In recent years, the compound has been explored for its potential in the development of novel pharmaceutical agents. Its structural features suggest that it could serve as a precursor for more complex molecules with therapeutic properties. For instance, researchers have investigated its role in synthesizing derivatives that may exhibit anti-inflammatory or analgesic effects. The ester functionality allows for further chemical modifications, enabling the creation of compounds with tailored biological activities.
The synthesis of Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester typically involves the reaction of isobutyric acid with ethanol in the presence of an acid catalyst. The tertiary butyl group is introduced through the use of isobutanol or other suitable reagents that facilitate the formation of the desired ester linkage. This synthetic route highlights the compound's accessibility and its potential for large-scale production when needed.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. The combination of an aromatic-like tertiary butyl group and an ester moiety provides a scaffold that can be modified to target specific biological pathways. Recent studies have demonstrated its use in generating inhibitors for enzymes involved in metabolic disorders. By leveraging its structural flexibility, researchers aim to develop treatments that address unmet medical needs.
The chemical properties of Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester also make it valuable in materials science. Its stability under various conditions and ability to undergo controlled reactions have led to its incorporation into polymer formulations and specialty coatings. These applications exploit its resistance to degradation and compatibility with other materials, enhancing the performance of end products.
In academic research, this compound has been employed as a reference standard for analytical methods. Its well-defined structure and predictable behavior allow scientists to validate techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). This ensures accuracy and reliability in analytical studies, which are crucial for both research and industrial settings.
The future prospects for Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester are promising, given its multifaceted utility. Ongoing research aims to expand its applications in drug discovery by exploring new synthetic pathways and derivatives. Collaborative efforts between academia and industry are expected to yield innovative uses for this compound, further solidifying its importance in chemical and pharmaceutical sciences.
In conclusion, Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester (CAS No. 129281-88-5) is a versatile organic compound with significant potential in various scientific domains. Its unique structural features enable diverse applications ranging from pharmaceutical development to materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is likely to grow even more prominent.
129281-88-5 (Propanedioic acid, ethyl-, mono(1,1-dimethylethyl) ester) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)